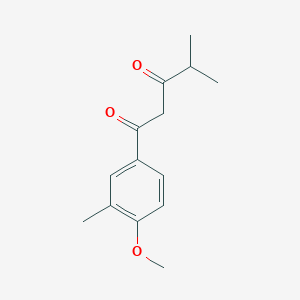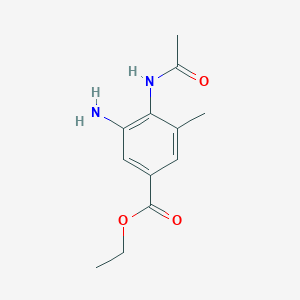
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and an amino group attached to a methyl-substituted benzene ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst to yield this compound.
化学反応の分析
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group back to an amino group.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the conduction of nerve impulses, leading to its anesthetic effects .
類似化合物との比較
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate can be compared to other similar compounds such as benzocaine, procaine, and tetracaine. These compounds share structural similarities, including the presence of an ester group and an amino group attached to a benzene ring. this compound is unique due to its specific substitution pattern and the presence of both acetylamino and amino groups .
Similar Compounds
- Benzocaine
- Procaine
- Tetracaine
- Acetamidofibrate
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
ethyl 4-acetamido-3-amino-5-methylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(16)9-5-7(2)11(10(13)6-9)14-8(3)15/h5-6H,4,13H2,1-3H3,(H,14,15) |
InChIキー |
RIKCWFCAOFHBNK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)

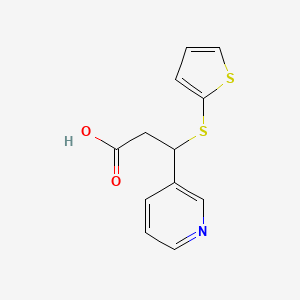

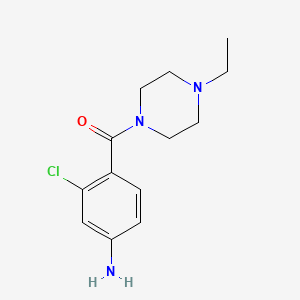

![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)

![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
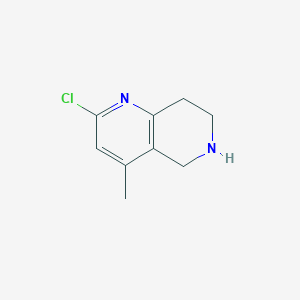
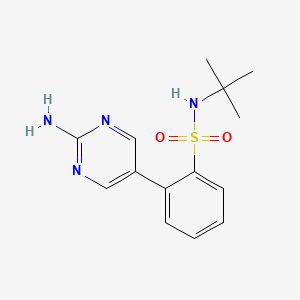
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
